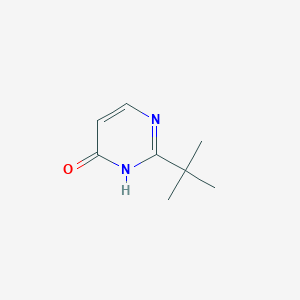![molecular formula C13H9N3O2 B2356249 4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile CAS No. 338967-28-5](/img/structure/B2356249.png)
4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Reactions
- Functionalized 4H-Pyrano[3,2-c]pyridines Synthesis : The compound 4-hydroxy-6-methyl-2-pyridone, structurally similar to 4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile, reacts with benzylidenemalononitriles to form 4H-pyrano[3,2-c]pyridines, showcasing its role in complex organic synthesis (Mekheimer et al., 1997).
- Reactivity with Active Methylene Compounds : A related compound, 2-ethoxycarbonylmethyl-4H-3,1-benzoxazin-4-one, demonstrates reactivity with malononitrile, leading to novel compound formations (Ukrainets et al., 2007).
Novel Compounds Synthesis
- Pyridine and Fused Pyridine Derivatives : The synthesis of various pyridine derivatives, including those structurally similar to 4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile, has been explored, indicating its importance in creating new chemical entities (Al-Issa, 2012).
- 2-Aminopyrimidinones Synthesis : The compound has potential use in the synthesis of 2-Aminopyrimidinones, demonstrating its versatility in medicinal chemistry (Bararjanian et al., 2010).
Analytical and Spectroscopic Studies
- X-ray and Spectroscopic Analysis : Pyridine derivatives, akin to 4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile, have been synthesized and analyzed using X-ray and spectroscopic methods, highlighting its significance in analytical chemistry (Cetina et al., 2010).
Advanced Chemical Reactions
- Flash Pyrolysis : The compound may be involved in advanced reactions like flash pyrolysis, as seen in studies of similar pyridine derivatives (Wentrup & Reichen, 1976).
- Electrochemical Oxidation : Research on 4-Hydroxyimino-2-pyrazolin-5-ones, structurally related to 4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile, shows its potential application in electrochemical studies (Yanilkin et al., 2001).
properties
IUPAC Name |
4-[5-[(E)-hydroxyiminomethyl]pyridin-2-yl]oxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c14-7-10-1-4-12(5-2-10)18-13-6-3-11(8-15-13)9-16-17/h1-6,8-9,17H/b16-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLAGKWPMNNNJV-CXUHLZMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356174.png)
![1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2356176.png)
![1,3-Bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2356177.png)
![N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2356180.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2356182.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[5-oxo-3-(pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2356184.png)

![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2356187.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-phenoxybenzamide](/img/structure/B2356188.png)